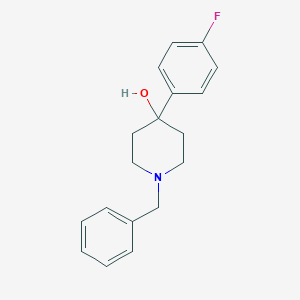

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBZKKLGGAUOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434634 | |

| Record name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163631-02-5 | |

| Record name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Introduction

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Its structural scaffold is found in a variety of biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers in the field. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by experimental methodologies and theoretical considerations. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol with a piperidine core. A benzyl group is attached to the piperidine nitrogen, and a 4-fluorophenyl group is situated at the 4-position of the piperidine ring, geminal to the hydroxyl group.

| Identifier | Value | Source |

| IUPAC Name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | [1] |

| CAS Number | 163631-02-5 | [1] |

| Molecular Formula | C₁₈H₂₀FNO | [1] |

| Molecular Weight | 285.4 g/mol | [1] |

| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | [1] |

| InChI Key | ARBZKKLGGAUOCR-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting and Boiling Points

Solubility

The solubility of a compound in various solvents is a crucial parameter for its formulation and delivery. While specific quantitative solubility data for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not published, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents. The presence of the polar hydroxyl group and the nitrogen atom can contribute to aqueous solubility, while the large non-polar benzyl and fluorophenyl groups will favor solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

Acid-Base Properties (pKa)

The basicity of the piperidine nitrogen is a key characteristic of this molecule. The pKa value indicates the extent of ionization at a given pH, which significantly impacts its interaction with biological targets and its membrane permeability.

Experimental Protocol for pKa Determination via Potentiometric Titration:

The pKa of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol can be determined experimentally using potentiometric titration, a reliable method for piperidine derivatives.[3][4][5][6]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous environment.

-

Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse a calibrated pH electrode and a stirrer into the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH of the solution after each addition, ensuring the reading has stabilized.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The equivalence point is determined from the point of inflection of the titration curve.

-

The pKa is the pH at which half of the piperidine nitrogen atoms are protonated. This corresponds to the pH at the half-equivalence point.

-

Causality Behind Experimental Choices:

-

Potentiometric Titration: This method is chosen for its accuracy and direct measurement of the change in hydrogen ion concentration as the basic nitrogen is neutralized.

-

Strong Acid Titrant: A strong acid like HCl ensures a complete reaction with the basic piperidine nitrogen, leading to a sharp and easily identifiable equivalence point.

-

Constant Temperature: The dissociation constant is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

Visualization of pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting a drug's ability to cross cell membranes. It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase.

Experimental Protocol for logP Determination via Shake-Flask Method:

The shake-flask method is a classic and reliable technique for determining logP.[7][8][9][10]

Methodology:

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning of the Compound:

-

Accurately weigh a small amount of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol and dissolve it in the n-octanol-saturated water or water-saturated n-octanol, depending on its expected solubility.

-

Add an equal volume of the other phase to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Causality Behind Experimental Choices:

-

n-Octanol: This solvent is widely used as a mimic for biological membranes due to its amphiphilic nature.

-

Shake-Flask Method: This technique directly measures the partitioning of the compound at equilibrium, providing a fundamental value for logP.

-

UV-Vis or HPLC Analysis: These methods offer high sensitivity and accuracy for quantifying the concentration of the compound in each phase.

Visualization of logP Determination Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a full experimental spectrum is not publicly available, predicted shifts can be informative. Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and fluorophenyl groups, the benzylic methylene protons, and the piperidine ring protons. The ¹³C NMR spectrum will similarly display characteristic signals for the different carbon environments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-N stretching vibration, would also be present. A vapor phase IR spectrum is available for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol would show a molecular ion peak corresponding to its molecular weight (285.4 g/mol ). Fragmentation patterns would likely involve the loss of water from the tertiary alcohol and cleavage of the benzyl group. A GC-MS spectrum is available for this compound.[1]

Synthesis

A plausible synthetic route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol involves the Grignard reaction of a 4-fluorophenylmagnesium halide with 1-benzyl-4-piperidone.

Synthetic Workflow:

-

Grignard Reagent Formation: 4-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form 4-fluorophenylmagnesium bromide.

-

Grignard Reaction: The freshly prepared Grignard reagent is then added dropwise to a solution of 1-benzyl-4-piperidone in an anhydrous ether solvent at a low temperature (e.g., 0 °C).

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Visualization of Synthetic Pathway:

Caption: Plausible synthetic route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. While some experimental data is not yet available in the public domain, this document outlines the established methodologies for their determination. The presented information on the compound's structure, pKa, logP, spectroscopic characteristics, and synthesis serves as a valuable resource for researchers engaged in the design and development of novel piperidine-based compounds for therapeutic applications. A thorough understanding of these fundamental properties is paramount for advancing the scientific and medicinal potential of this and related molecules.

References

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][3]

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][4]

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link][5]

-

Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link][6]

-

SpectraBase. (n.d.). 1-Benzyl-4-(4-fluorophenyl)- piperidin-4-ol. [Link][11]

-

PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link][1]

-

PubChem. (n.d.). 1-Benzylpiperidin-4-ol. National Center for Biotechnology Information. [Link][12]

-

Wang, R., Gao, Y., & Lai, L. (2003). Correlation between the experimental and the calculated log P values of the test set (n = 138, r = 0.971, s = 0.333). ResearchGate. [Link][13]

-

Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. [Link][7]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link][14]

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link][15]

-

Li, Y., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. [Link][16]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link][9]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link][10]

-

Chemsrc. (n.d.). CAS#:193357-11-8 | 1-benzyl-4-[(4-fluorophenyl)methyl]piperidin-4-ol. [Link][17]

-

NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link][18]

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link][19]

-

SpectraBase. (n.d.). N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide. [Link][20]

-

Ramirez-Espinosa, J. J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link][22]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. [Link][23]

Sources

- 1. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO | CID 10039577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-苄基-4-羟基哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 7. connectsci.au [connectsci.au]

- 8. acdlabs.com [acdlabs.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. agilent.com [agilent.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 15. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. CAS#:193357-11-8 | 1-benzyl-4-[(4-fluorophenyl)methyl]piperidin-4-ol | Chemsrc [chemsrc.com]

- 18. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 19. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. chemeo.com [chemeo.com]

- 22. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Benzylpiperidine [webbook.nist.gov]

An In-depth Technical Guide to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Foreword: The Strategic Importance of the 4-Arylpiperidin-4-ol Scaffold

In the landscape of medicinal chemistry and neuropharmacology, the piperidine ring stands as a quintessential "privileged scaffold." Its prevalence in pharmaceuticals is a testament to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. The N-benzyl-4-arylpiperidin-4-ol framework, to which 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS: 163631-02-5) belongs, represents a critical subclass. The N-benzyl group is a versatile handle, often utilized to modulate physicochemical properties and provide crucial cation-π interactions with biological targets. The tertiary alcohol and the 4-aryl group are pivotal for establishing interactions within receptor binding pockets, particularly in the central nervous system (CNS). This guide provides a comprehensive technical overview of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, from its rational synthesis to its analytical characterization and potential applications in drug discovery.

Molecular Profile and Physicochemical Characteristics

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can influence binding affinity and bioavailability.

| Property | Value | Source |

| CAS Number | 163631-02-5 | |

| Molecular Formula | C₁₈H₂₀FNO | |

| Molecular Weight | 285.4 g/mol | |

| IUPAC Name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |

| SMILES | C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | |

| InChIKey | ARBZKKLGGAUOCR-UHFFFAOYSA-N | |

| Computed XLogP3 | 3.1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is the Grignard reaction. This cornerstone of C-C bond formation involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the piperidine C4 carbon and the fluorophenyl ring, identifying the key synthons as 1-benzyl-4-piperidone and a 4-fluorophenyl Grignard reagent.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis via the addition of 4-fluorophenylmagnesium bromide to 1-benzyl-4-piperidone.

Causality: The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) is critical. THF solvates the magnesium ion of the Grignard reagent, stabilizing it and preventing aggregation, while its anhydrous nature is paramount as Grignard reagents are strong bases that react readily with protic solvents like water.

Workflow Diagram:

structure elucidation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the selection of a multi-pronged analytical strategy, emphasizing the synergistic power of modern spectroscopic methods. We will explore the causality behind experimental choices, from initial purity assessment and functional group identification to the definitive mapping of atomic connectivity and stereochemistry. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography are presented, establishing a self-validating system for structural confirmation. The piperidine scaffold is a cornerstone of medicinal chemistry, and the rigorous characterization of its derivatives is a critical, non-negotiable step in the drug discovery and development pipeline[1][2][3]. This guide serves as a practical and authoritative resource for achieving that goal.

Foundational Analysis: The Compound Profile

Before embarking on a detailed spectroscopic investigation, establishing a foundational profile of the target compound is paramount. This initial data set provides the theoretical framework against which all subsequent experimental data will be validated.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | PubChem CID 10039577[4] |

| CAS Number | 163631-02-5 | PubChem CID 10039577[4] |

| Molecular Formula | C₁₈H₂₀FNO | PubChem CID 10039577[4] |

| Molecular Weight | 285.36 g/mol | SpectraBase[5] |

| Exact Mass | 285.152892 g/mol | SpectraBase[5] |

| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | PubChem CID 10039577[4] |

The Strategic Workflow: A Multi-Technique Approach

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gateway

Expertise & Experience: Mass spectrometry is the initial and most crucial step post-synthesis. It provides the molecular weight, which is the first checkpoint for success. High-resolution mass spectrometry (HRMS) is non-negotiable as it delivers the exact mass, allowing for the confident determination of the molecular formula, a fundamental piece of evidence.

Trustworthiness: The molecular formula derived from HRMS (C₁₈H₂₀FNO) sets a hard constraint; all subsequent NMR and crystallographic data must be consistent with this formula. The fragmentation pattern further builds confidence by revealing logical cleavages of the molecule, such as the characteristic loss of the benzyl group.

Expected Data & Interpretation

-

High-Resolution MS (ESI-TOF):

-

[M+H]⁺: Expected m/z of 286.1605. The observation of this ion with high mass accuracy (e.g., < 5 ppm error) confirms the molecular formula C₁₈H₂₀FNO.

-

-

GC-MS (Electron Ionization):

-

Molecular Ion (M⁺): m/z 285.

-

Key Fragments:

-

m/z 91: A prominent peak corresponding to the tropylium ion [C₇H₇]⁺, resulting from the classic benzylic cleavage. This is strong evidence for the benzyl group.

-

m/z 194: [M - C₇H₇]⁺, representing the loss of the benzyl group.

-

m/z 123: [C₈H₈FO]⁺, corresponding to the fluorophenyl-hydroxyl fragment.

-

m/z 267: [M - H₂O]⁺, indicating the loss of the hydroxyl group as water.

-

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 500.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of the key functional groups present. For this molecule, the most critical observations are the hydroxyl group and the aromatic systems.

Trustworthiness: The presence of a broad O-H stretch is an unmistakable indicator of the alcohol. Its absence would immediately invalidate the proposed structure. The combination of aromatic and aliphatic C-H stretches further validates the general composition of the molecule.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3400 | Strong, Broad | O-H stretch | Confirms the presence of the tertiary alcohol.[6] |

| 3100-3000 | Medium | Aromatic C-H stretch | Indicates the benzyl and fluorophenyl rings. |

| 2950-2800 | Medium | Aliphatic C-H stretch | Corresponds to the piperidine ring CH₂ groups. |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch | Confirms the presence of the aromatic rings. |

| ~1220 | Strong | C-F stretch | Evidence for the fluoro-substituted phenyl ring. |

| ~1150 | Strong | C-N stretch | Corresponds to the tertiary amine of the piperidine ring. |

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background: Perform a background scan of the clean, empty ATR crystal before running the sample.

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to move from a list of atoms to a fully connected molecular structure.

Trustworthiness: The self-consistency of NMR data is its greatest strength. The ¹H NMR integration must match the proton count from the molecular formula. Every proton must be correlated to a carbon in the HSQC spectrum. Long-range HMBC correlations must connect the molecular fragments in a way that is chemically logical and consistent with the overall structure.

¹H NMR: Proton Environments

-

Aromatic Region (δ 7.0-7.5 ppm): Expect complex multiplets. The five protons of the benzyl group will appear as one set, while the four protons of the A₂B₂ system of the 4-fluorophenyl group will appear as two distinct multiplets (doublet of doublets or triplets).

-

Benzyl CH₂ (δ ~3.5 ppm): A sharp singlet integrating to 2H. This is a key landmark signal.

-

Piperidine Protons (δ 1.5-3.0 ppm): A series of complex, overlapping multiplets integrating to 8H.

-

Hydroxyl Proton (δ ~1.8-2.5 ppm): A broad singlet that is D₂O exchangeable, integrating to 1H.

¹³C NMR: The Carbon Skeleton

-

Aromatic Carbons (δ 115-165 ppm): Expect 8 distinct signals. The carbon attached to fluorine will show a large ¹JCF coupling constant.

-

Quaternary Carbon (C4, δ ~70 ppm): The carbon bearing the hydroxyl and fluorophenyl groups.

-

Benzyl CH₂ (δ ~63 ppm): The benzylic carbon.

-

Piperidine Carbons (δ ~40-50 ppm): The carbons of the piperidine ring.

2D NMR: Establishing Connections

-

COSY (Correlation Spectroscopy): Will reveal the coupling network within the piperidine ring protons and within the 4-fluorophenyl ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps every proton signal to its directly attached carbon. This is crucial for assigning the carbon signals of the piperidine and aromatic rings.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO | CID 10039577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals

This document serves as a comprehensive technical guide on 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a key piperidine derivative frequently utilized as a building block in medicinal chemistry. Its structural motif is a precursor to a range of pharmacologically active molecules. This guide provides an in-depth examination of its core molecular properties, a detailed and field-validated synthesis protocol, and robust analytical characterization methodologies, tailored for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of all subsequent experimental design, from stoichiometric calculations in synthesis to interpretation of analytical data.

The molecular formula, C18H20FNO, is determined by the elemental composition of the molecule.[1][2] The molecular weight is the sum of the atomic weights of these constituent atoms, calculated to be 285.36 g/mol .[1][2] These values are critical for all quantitative aspects of laboratory work. For unambiguous identification and database cross-referencing, standardized identifiers are essential.

| Property | Value | Source |

| Molecular Formula | C18H20FNO | [1][2] |

| Molecular Weight | 285.36 g/mol | [1][2] |

| CAS Number | 2459-23-6 | |

| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | [1] |

| InChI Key | ARBZKKLGGAUOCR-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: A Validated Grignard Approach

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is reliably achieved through a Grignard reaction. This method is favored for its high efficiency and scalability. The core of this reaction is the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone.

Mechanistic Rationale and Experimental Causality

The synthesis hinges on the nucleophilic attack of 4-fluorophenylmagnesium bromide on the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. The high polarity of the carbon-magnesium bond renders the carbon atom strongly nucleophilic.

Solvent Choice: The selection of an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is a critical experimental parameter. Grignard reagents are powerful bases and will be instantly quenched by protic solvents like water or alcohols. The ether solvent also serves to stabilize the Grignard reagent complex.

Workup: The reaction initially forms a magnesium alkoxide intermediate. A subsequent aqueous workup, typically with a mild acid like saturated ammonium chloride, is necessary to protonate this intermediate, yielding the final tertiary alcohol product.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Executive Summary

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a synthetic compound belonging to the 4-arylpiperidin-4-ol class of molecules. While direct biological data on this specific compound is sparse in publicly accessible literature, its core scaffold is a well-recognized pharmacophore present in a variety of biologically active agents. By analyzing the activities of structurally related analogues, we can construct a robust set of hypotheses regarding its potential therapeutic applications. This guide synthesizes available data on these analogues to postulate that 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol holds significant, unexplored potential in oncology, central nervous system (CNS) disorders, and possibly as an antimicrobial agent. We will dissect the structural components, propose mechanisms of action, and provide detailed, actionable research protocols to systematically evaluate these hypotheses.

Introduction to the Molecule: Chemical Identity and Structural Context

Chemical and Physical Properties

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol characterized by a central piperidine ring. This ring is substituted at the 1-position with a benzyl group and at the 4-position with both a hydroxyl group and a 4-fluorophenyl group.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | [1] |

| CAS Number | 163631-02-5 | [1] |

| Molecular Formula | C₁₈H₂₀FNO | [1] |

| Molecular Weight | 285.4 g/mol | [1] |

| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | [1] |

The 4-Arylpiperidin-4-ol Scaffold: A Privileged Structure

The 4-arylpiperidin-4-ol core is a key structural motif in medicinal chemistry. It is famously a constituent of the peripherally acting μ-opioid receptor agonist loperamide, used to treat diarrhea.[2] The specific substituents on the piperidine nitrogen and the aryl ring play a crucial role in determining the molecule's pharmacological profile, including its target affinity, selectivity, and ability to cross the blood-brain barrier. The N-benzyl group, in particular, is frequently incorporated into CNS-active compounds to engage with hydrophobic pockets in receptors and enzymes.[3][4] The 4-fluorophenyl group is often used to enhance metabolic stability and can improve binding affinity through favorable interactions. The combination of these three components—the piperidine ring, the N-benzyl group, and the 4-aryl alcohol moiety—creates a framework with high potential for diverse biological activities.

Postulated Biological Activities and Mechanistic Hypotheses

Based on an extensive review of structurally similar compounds, we can prioritize three primary areas for investigation.

Anticancer and Antiproliferative Potential

Hypothesis: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is likely to exhibit cytotoxic or cytostatic effects against cancer cell lines, potentially through the induction of apoptosis.

Supporting Evidence: Studies on loperamide analogues containing the 4-arylpiperidin-4-ol core have demonstrated potent antiproliferative activity against HCT-116 colon cancer and HL-60 leukemia cell lines.[2][5] The activity was shown to be highly dependent on the N-substituent.[2] Critically, one of the active N-diphenylpropanol analogues was found to function by activating caspase-3, a key executioner enzyme in the apoptotic cascade.[2][5] Furthermore, a related compound, N-benzyl piperidin-4-one oxime, has demonstrated antimitotic activity, reinforcing the potential of this structural class to interfere with cell division.[6] The piperidine scaffold itself is widely implicated in anticancer mechanisms, including the induction of apoptosis and inhibition of cell migration.[7]

Proposed Mechanism: The compound may bind to an intracellular target, initiating a signaling cascade that culminates in the activation of executioner caspases like caspase-3, leading to programmed cell death.

Caption: Hypothesized anticancer mechanism of action.

Central Nervous System (CNS) Modulation

Hypothesis: The compound has the potential to interact with key CNS targets such as neurotransmitter transporters or receptors due to its structural resemblance to known neuroactive agents.

Supporting Evidence: The 1-benzylpiperidine scaffold is a versatile framework for CNS-targeting drugs.

-

Acetylcholinesterase (AChE) Inhibition: A series of 1-benzylpiperidine derivatives were synthesized and evaluated as AChE inhibitors for potential use in Alzheimer's disease, with one compound showing extremely high potency (IC50 = 0.56 nM).[4]

-

Serotonin Transporter (SERT) Interaction: The same class of molecules has been investigated for dual-target inhibition of both AChE and SERT.[8]

-

Dopamine Receptor Antagonism: Benzyloxy piperidine derivatives have been characterized as selective dopamine D4 receptor antagonists.[3]

-

Monoamine Release: The simpler analogue, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[9]

The N-benzyl moiety of the title compound is well-suited to form π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding sites of these CNS targets.[3]

Antimicrobial and Agrochemical Potential

Hypothesis: The compound may possess inhibitory activity against bacterial or fungal strains, or exhibit pesticidal properties.

Supporting Evidence: The broader class of piperidine derivatives has been explored for non-pharmaceutical applications.

-

Antimicrobial Activity: N-benzyl piperidin-4-one derivatives (structurally very close, differing by a ketone vs. alcohol) demonstrated potent in vitro activity against the bacterium Escherichia coli and the fungus Aspergillus niger.[10]

-

Pesticidal Activity: Other novel piperidin-4-ol derivatives have shown good nematicidal activity against Meloidogyne incognita and anti-feeding effects on the armyworm Pseudaletia separata.[11]

A Proposed Research Framework for Biological Evaluation

To systematically validate these hypotheses, a tiered screening approach is recommended. The following protocols are designed to be robust, efficient, and self-validating through the inclusion of appropriate controls.

In Vitro Screening Workflow

Caption: A tiered workflow for in vitro biological evaluation.

Protocol 1: Assessing Antiproliferative Activity using MTT Assay

Expert Rationale: The MTT assay is a standard, cost-effective colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[12] We select HCT-116 (colon cancer) as a starting cell line based on the positive results from structurally related compounds.[2]

Methodology:

-

Cell Culture: Culture HCT-116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (e.g., from 0.01 µM to 100 µM) in culture media from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with media containing the same final concentration of DMSO.

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells with media only.

-

-

Incubation: Replace the old media with the compound-containing media and incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Discard the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Investigating Apoptotic Mechanism via Caspase-3/7 Assay

Expert Rationale: If the compound shows significant antiproliferative activity, the next logical step is to determine the mechanism. Based on the activity of analogues, activation of executioner caspases is a primary hypothesis.[2][5] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for detecting this specific activity.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, seeding cells in white-walled 96-well plates suitable for luminescence. Treat cells with the compound at concentrations around its determined IC₅₀.

-

Controls (Self-Validation):

-

Vehicle Control: DMSO-treated cells.

-

Positive Control: Treat cells with a known apoptosis inducer (e.g., Staurosporine).

-

Untreated Control: Cells with media only.

-

-

Incubation: Incubate for a shorter period appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours).

-

Assay Reagent: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

-

Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7, confirming an apoptotic mechanism.

Protocol 3: Primary Screening for CNS Target Engagement

Expert Rationale: To efficiently screen the CNS hypotheses, commercially available in vitro assays provide a direct and quantitative measure of target interaction. Radioligand binding assays are the gold standard for determining affinity (Ki) for receptors and transporters, while enzyme inhibition assays directly measure functional impact (IC₅₀).

Methodology (General Outline):

-

Target Selection: Based on literature, prioritize assays for:

-

Acetylcholinesterase (AChE) enzyme inhibition.

-

Serotonin Transporter (SERT) radioligand binding.

-

Dopamine D4 Receptor radioligand binding.

-

-

Assay Execution: These assays are typically performed by contract research organizations (CROs) or with commercial kits. A general workflow involves:

-

Preparation: A source of the target (recombinant protein, cell membrane preparation) is prepared.

-

Incubation: The target is incubated with a specific radioligand (for binding assays) or substrate (for enzyme assays) in the presence of various concentrations of the test compound.

-

Controls (Self-Validation): A known inhibitor or ligand for each target is run as a positive control (e.g., Donepezil for AChE, Fluoxetine for SERT).

-

Separation & Detection: Bound and free radioligand are separated, and radioactivity is counted. For enzyme assays, product formation is measured.

-

-

Analysis: Data are analyzed to determine the IC₅₀ or Ki value of the test compound for each target, indicating its potency and affinity.

Summary and Future Directions

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a compound with a high probability of possessing significant biological activity. The existing literature on its structural analogues strongly supports prioritizing investigations into its anticancer , CNS-modulatory , and antimicrobial potential. The provided research framework offers a clear, tiered approach to systematically explore these possibilities.

Should initial in vitro screening yield positive results, future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to optimize potency and selectivity.

-

In Vivo Efficacy Models: Testing promising candidates in relevant animal models, such as tumor xenograft models for anticancer agents or behavioral models for CNS-active compounds.

-

ADME/Toxicity Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profile to assess its drug-like properties.

This guide provides the foundational logic and experimental starting points for researchers to unlock the full therapeutic potential of this promising chemical entity.

References

-

Title: 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO. Source: PubChem. URL: [Link]

-

Title: SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Source: HETEROCYCLES, Vol. 88, No. 1, 2014. URL: [Link]

-

Title: Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and biological activity of novel piperidin-4-ol derivatives. Source: Chinese Journal of Pesticide Science. URL: [Link]

-

Title: Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Source: International Journal of ChemTech Research. URL: [Link]

-

Title: 1-Benzylpiperidin-4-ol | C12H17NO. Source: PubChem. URL: [Link]

-

Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Source: Molecules. URL: [Link]

-

Title: A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Source: PubMed. URL: [Link]

-

Title: In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Source: MDPI. URL: [Link]

-

Title: 4-Benzylpiperidine. Source: Wikipedia. URL: [Link]

-

Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: PubMed Central. URL: [Link]

-

Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed. URL: [Link]

-

Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Source: NIH National Library of Medicine. URL: [Link]

-

Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Source: Auburn University Electronic Theses and Dissertations. URL: [Link]

-

Title: Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Source: ResearchGate. URL: [Link]

Sources

- 1. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO | CID 10039577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the theoretical underpinnings of its solubility, present available data, and provide detailed, field-proven protocols for its experimental determination. This document is designed to be a practical resource for scientists and researchers in the field of drug development, offering both foundational knowledge and actionable methodologies.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1] Insufficient solubility can lead to low absorption, suboptimal drug exposure, and ultimately, therapeutic failure.[1][2] Therefore, a thorough understanding and characterization of an API's solubility profile is paramount from the early stages of development.[3]

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a piperidine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a variety of pharmacologically active compounds. Understanding its behavior in different solvent systems is crucial for designing robust synthetic routes, developing effective purification strategies, and formulating bioavailable drug products.

Physicochemical Properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Before delving into solubility specifics, it is essential to understand the intrinsic properties of the molecule that govern its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀FNO | [4] |

| Molecular Weight | 285.4 g/mol | [4] |

| Appearance | White to off-white crystalline solid (typical for similar piperidine derivatives) | Inferred from related compounds |

| Melting Point | Not explicitly found, but related compounds like 1-Benzylpiperidin-4-ol have a melting point of 61-63 °C. | [5] |

| pKa | Not explicitly found. The piperidine nitrogen is basic, and the tertiary alcohol is weakly acidic. The pKa of the protonated piperidine nitrogen would be a key determinant of pH-dependent solubility. | Inferred from chemical structure |

| LogP | Not explicitly found. The presence of a benzyl and a fluorophenyl group suggests a lipophilic character. | Inferred from chemical structure |

Note: While specific experimental data for some properties of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol were not found in the initial search, the provided information is based on its chemical structure and data for analogous compounds.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a complex interplay of various factors.[6] For 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, the following are the most critical:

-

Polarity ("Like Dissolves Like") : The molecule possesses both polar (hydroxyl group, nitrogen atom) and non-polar (benzyl and fluorophenyl rings) regions. This amphiphilic nature suggests it will have varying degrees of solubility in a range of solvents.[7] High solubility is expected in semi-polar organic solvents that can interact with both the polar and non-polar moieties.[7]

-

pH : The basic piperidine nitrogen will be protonated at acidic pH values. This ionization will significantly increase the molecule's polarity and, consequently, its solubility in aqueous solutions.[2][8] The solubility is therefore expected to be pH-dependent, with higher solubility at lower pH.[2]

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[7] However, this relationship should be experimentally verified for each solvent system.

-

Crystalline Structure : The solid-state properties of the API, such as its crystal lattice energy, can significantly impact its solubility.[6] Amorphous forms are generally more soluble than their crystalline counterparts.[9]

Solubility Profile of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in water; Moderate in alcohols | The large non-polar surface area from the aromatic rings limits aqueous solubility. Alcohols can engage in hydrogen bonding with the hydroxyl group and solvate the non-polar parts. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating both the polar and non-polar regions of the molecule.[10] |

| Non-Polar | Toluene, Hexane, Diethyl ether | Moderate to Low | Toluene may show some solubility due to π-π stacking interactions with the aromatic rings. Aliphatic solvents like hexane are expected to be poor solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds. |

It is crucial to emphasize that this table represents an educated estimation. Experimental verification is essential for any practical application.

Experimental Determination of Solubility: Protocols and Workflows

To obtain reliable and accurate solubility data, standardized experimental protocols must be followed. Two common methods are the Kinetic and Thermodynamic solubility assays.[3][11]

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess compound solubility.[3][12] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs.[3][11]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation : Prepare a 10 mM stock solution of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in 100% DMSO.[12]

-

Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Buffer : Transfer a small, fixed volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 245 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

-

Incubation : Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3]

-

Measurement : Measure the turbidity (light scattering) of each well using a nephelometer.[12]

-

Data Analysis : The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard".[13][14] It involves equilibrating an excess of the solid compound with the solvent over a longer period.[13]

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation : Add an excess amount of solid 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol to a series of vials, each containing a different solvent or aqueous buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[15][16]

-

Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13][17]

-

Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration : Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][18] A calibration curve prepared with known concentrations of the compound is used for quantification.[18]

-

Data Reporting : The thermodynamic solubility is reported in units of µg/mL or µM.

Solvent Selection for Development and Manufacturing

The choice of solvents extends beyond just solubility. For process development and manufacturing, safety, environmental impact, and regulatory acceptance are critical considerations. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR) and various pharmaceutical companies, provide a framework for making sustainable and safe solvent choices.[19][20][21][22]

When selecting a solvent for a process involving 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, consider the following:

-

Initial Screening : Based on the expected solubility profile, select a small number of candidate solvents from different classes.

-

Experimental Verification : Determine the solubility of the compound in the selected solvents at the desired process temperature.

-

Safety and Environmental Assessment : Consult solvent selection guides to evaluate the hazards associated with the candidate solvents.[22][23] Prioritize greener and safer alternatives.

-

Process Optimization : For the most promising solvent(s), optimize process parameters such as concentration, temperature, and cooling profiles for crystallization.

Conclusion

A comprehensive understanding of the solubility of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is indispensable for its successful application in pharmaceutical research and development. This guide has provided a theoretical framework, inferred solubility data, and detailed experimental protocols to empower researchers in their work with this important compound. By combining theoretical knowledge with rigorous experimental validation, scientists can overcome solubility-related challenges and accelerate the development of new medicines.

References

- Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Pharmaguideline.

- Raval, A. FACTORS INFLUENCING (AFFECTING)

- Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- PubMed. In vitro solubility assays in drug discovery.

- Green Chemistry Initiative. Solvent and Reagent Selection Guide.

- Domainex. Thermodynamic Solubility Assay.

- Evotec. Thermodynamic Solubility Assay.

- BioDuro. ADME Solubility Assay.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- University of York. Solvent Selection Guide.

- American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.

- Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- American Chemical Society. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable.

- PubChem. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

- Slideshare. solubility experimental methods.pptx.

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- Chemsrc. (2025, August 20). 1-Benzylpiperidin-4-ol | CAS#:4727-72-4.

- ACS Publications. (2019, December 17).

- ICH. (2019, November 20).

- Chemsrc. (2025, September 24). CAS#:193357-11-8 | 1-benzyl-4-[(4-fluorophenyl)methyl]piperidin-4-ol.

- ResearchGate.

- ChemicalBook. (2023, July 14). 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL | 163631-02-5.

- Solubility of Things. 1-Benzyl-4-piperidone.

- PubChem. 4-(4-Fluorophenyl)piperidine.

- PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine.

- Google Patents.

- ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol synthesis.

- Sigma-Aldrich. 1-Benzyl-4-hydroxypiperidine 96 4727-72-4.

- Cheméo. 4-Benzyl-4-hydroxypiperidine.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. enamine.net [enamine.net]

- 4. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO | CID 10039577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzylpiperidin-4-ol | CAS#:4727-72-4 | Chemsrc [chemsrc.com]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 20. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 21. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 22. acs.org [acs.org]

- 23. acs.org [acs.org]

An In-Depth Technical Guide to the Discovery and History of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a tertiary alcohol and a member of the 4-aryl-4-piperidinol class of compounds. While not a widely known active pharmaceutical ingredient (API) in its own right, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, underlying chemical principles, and its implicit role as a key intermediate in the development of more complex molecules. The narrative emphasizes the causality behind the synthetic choices and provides detailed, validated protocols for its preparation, grounded in established chemical literature.

Introduction: The Emergence of a Privileged Scaffold

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This structural motif is present in a multitude of approved drugs, particularly those targeting the central nervous system (CNS). The strategic placement of an aryl group at the 4-position of the piperidine ring, combined with various substituents on the piperidine nitrogen, allows for the fine-tuning of pharmacological activity.

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol represents a specific embodiment of this scaffold. The N-benzyl group often serves as a protecting group in multi-step syntheses, which can be readily removed via catalytic hydrogenation to yield a secondary amine, a versatile handle for further functionalization. The 4-(4-fluorophenyl) group is a common feature in CNS-active compounds, where the fluorine atom can enhance metabolic stability and modulate receptor binding affinity. The tertiary hydroxyl group at the 4-position is a key structural feature resulting from its primary synthetic route.

While a definitive, singular "discovery" of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol in a landmark publication is not readily apparent in the public domain, its existence and synthesis are a logical consequence of the extensive exploration of the 4-arylpiperidine chemical space by pharmaceutical companies and academic researchers throughout the mid to late 20th century. Its history is therefore intertwined with the development of major drug classes.

The Core Synthesis: A Story of Nucleophilic Addition

The most logical and widely practiced method for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction is a classic in organic synthesis and provides a direct and efficient route to tertiary alcohols.

The Grignard Reaction: The Engine of Discovery

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In the context of our target molecule, the synthesis involves the reaction of a Grignard reagent derived from 4-fluorobromobenzene with the ketone, N-benzyl-4-piperidone.

Reaction Scheme:

Figure 1: General workflow for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol via the Grignard reaction.

Causality in Experimental Design

-

Choice of Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for Grignard reactions. Their ability to solvate the magnesium ion stabilizes the Grignard reagent, and their aprotic nature prevents premature quenching.

-

Initiation of the Grignard Reaction: The reaction between the aryl halide and magnesium can sometimes be sluggish. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.

-

Temperature Control: The formation of the Grignard reagent is exothermic. The subsequent addition of the N-benzyl-4-piperidone is also typically carried out at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Aqueous Workup: The reaction is quenched with an aqueous solution, often a saturated solution of ammonium chloride, to protonate the magnesium alkoxide intermediate and to facilitate the separation of the organic and aqueous layers.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous syntheses.

Materials:

-

4-Fluorobromobenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

N-Benzyl-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

-

The apparatus is flame-dried under a stream of nitrogen.

-

A solution of 4-fluorobromobenzene (1.0 eq) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 4-fluorobromobenzene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

The remaining 4-fluorobromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting ketone.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol can be purified by recrystallization or column chromatography.

-

The Precursor: N-Benzyl-4-piperidone

The availability and synthesis of the starting ketone, N-benzyl-4-piperidone, is a critical aspect of the overall process. Several synthetic routes to this precursor have been developed, each with its own advantages and disadvantages.

Dieckmann Condensation Route

A common industrial-scale synthesis involves the Dieckmann condensation of a diester derived from benzylamine and an acrylate.

Figure 2: Synthesis of N-Benzyl-4-piperidone via the Dieckmann condensation.

Direct Alkylation Route

A more straightforward, albeit potentially more expensive, laboratory-scale synthesis involves the direct N-alkylation of 4-piperidone with benzyl bromide.

Reaction Scheme:

-

4-Piperidone + Benzyl Bromide --(Base)--> N-Benzyl-4-piperidone

This method is often preferred for its simplicity and high yields, though the cost of 4-piperidone can be a limiting factor for large-scale production.

Pharmacological Significance and Role in Drug Development

While 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not typically an end-product for therapeutic use, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules. The N-benzyl group, as previously mentioned, is a common protecting group that can be removed to unmask the piperidine nitrogen. This secondary amine is a key pharmacophore that can be further elaborated to introduce a wide variety of substituents, thereby modulating the compound's interaction with biological targets.

The 4-aryl-4-piperidinol core is found in precursors to several classes of drugs, including:

-

Opioid Analgesics: The piperidine scaffold is central to the structure of potent analgesics like fentanyl and its analogs.

-

Antipsychotics: The butyrophenone class of antipsychotics, such as haloperidol, features a 4-arylpiperidine moiety.

-

Dopamine Reuptake Inhibitors: Compounds like GBR-12935 and its analogs, which are selective dopamine reuptake inhibitors, are based on a disubstituted piperazine or piperidine core.

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol provides a versatile platform for accessing a library of compounds for screening against various CNS targets. The 4-fluorophenyl group is particularly relevant for targeting dopamine receptors and transporters.

Data Summary

| Property | Value |

| IUPAC Name | 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol |

| Molecular Formula | C₁₈H₂₀FNO |

| Molecular Weight | 285.36 g/mol |

| CAS Number | 163631-02-5 |

| Appearance | White to off-white solid |

| Primary Synthetic Route | Grignard reaction |

| Key Precursors | N-Benzyl-4-piperidone, 4-Fluorobromobenzene |

Conclusion

The discovery and history of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol are not marked by a singular event but are rather a testament to the systematic exploration of the 4-arylpiperidine scaffold in medicinal chemistry. Its synthesis, primarily achieved through the robust and reliable Grignard reaction, highlights fundamental principles of organic chemistry that have been instrumental in the development of numerous CNS-active drugs. While it primarily serves as a synthetic intermediate, its structural features—the versatile N-benzyl group, the CNS-directing 4-fluorophenyl moiety, and the core piperidinol framework—make it a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a detailed, technically grounded overview of its synthesis and historical context, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- Note: A specific primary publication for the first synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is not readily available in the public domain. The provided references are for analogous and related synthetic methodologies and the broader context of 4-arylpiperidine chemistry.

-

PubChem Compound Summary for CID 10039577, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. National Center for Biotechnology Information.[Link]

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters.[Link]

-

U.S. Patent 3,462,444: Novel 4-benzylpiperidine derivatives. Google Patents.

-

Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry.[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Introduction: The Significance of 4-Arylpiperidin-4-ol Scaffolds

The 4-arylpiperidin-4-ol motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. These structures serve as crucial intermediates in the synthesis of pharmaceuticals targeting a wide range of conditions, including central nervous system disorders, pain management, and cardiovascular diseases. The specific target of this guide, 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, is a valuable building block for the development of novel therapeutics. The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and receptor binding affinity.

This document provides a comprehensive guide for the synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol from the readily available starting material, 1-benzyl-4-piperidone. The protocol is centered around the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying reaction mechanism, safety considerations, and characterization of the final product.

Reaction Mechanism: The Grignard Addition to a Ketone

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is achieved through the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.[2][3] The reaction proceeds in two key stages:

-